Trigonothyrin D

Catalog No.
S13967644
CAS No.
M.F
C37H46O14
M. Wt
714.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trigonothyrin D

Product Name

Trigonothyrin D

IUPAC Name

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12,15-pentaacetyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate

Molecular Formula

C37H46O14

Molecular Weight

714.8 g/mol

InChI

InChI=1S/C37H46O14/c1-17(2)36(50-32(43)25-14-12-11-13-15-25)29(46-21(6)39)19(4)35(44)26-16-18(3)28(45-20(5)38)37(26)33(49-24(9)42)34(10,51-37)30(47-22(7)40)27(35)31(36)48-23(8)41/h11-15,18-19,26-31,33,44H,1,16H2,2-10H3/t18-,19+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+/m0/s1

InChI Key

LBHUCMJWTBGOHY-WWWIWWQGSA-N

Canonical SMILES

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O

Isomeric SMILES

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O

Trigonothyrin D is a naturally occurring compound classified as a diterpenoid, specifically a daphnane-type diterpenoid. It is derived from the plant species Trigonostemon thyrsoideum, which is known for its diverse array of bioactive compounds. Trigonothyrin D has gained attention in scientific research due to its unique structural properties and potential therapeutic applications, particularly in the field of virology and cancer treatment. Its chemical structure allows for specific interactions with biological receptors, making it a subject of interest in pharmacological studies .

Typical of diterpenoids, including esterification and oxidation processes. The compound's ability to undergo these transformations is crucial for its biological activity and potential modifications for therapeutic purposes. Specific reaction pathways involving Trigonothyrin D have not been extensively documented in the literature, indicating a need for further research into its reactivity and synthetic derivatives .

Trigonothyrin D exhibits significant biological activities, particularly anti-HIV properties. Studies have shown that it can inhibit the replication of HIV-1, making it a candidate for further investigation as an antiviral agent. Additionally, its interaction with cellular receptors suggests potential roles in modulating immune responses and influencing cancer cell behavior . The compound's biological efficacy is attributed to its unique structural motifs that facilitate receptor binding and activity modulation.

Trigonothyrin D holds promise in several applications:

  • Antiviral Research: Its potent anti-HIV activity positions it as a valuable candidate for developing antiviral therapies.
  • Cancer Treatment: Preliminary studies suggest potential applications in cancer therapeutics due to its ability to interact with cellular pathways.
  • Pharmaceutical Development: As a natural product with unique properties, it can serve as a lead compound for drug discovery and development .

Interaction studies involving Trigonothyrin D focus on its binding affinity to specific receptors involved in immune response modulation and viral replication inhibition. Research indicates that Trigonothyrin D interacts with cellular receptors in a manner that could enhance immune response or inhibit viral entry into host cells. Further studies are essential to elucidate the precise mechanisms of action and potential synergistic effects with other therapeutic agents .

Trigonothyrin D shares structural similarities with various daphnane-type diterpenoids, which are known for their diverse biological activities. Some similar compounds include:

  • Prostratin: Known for its ability to activate latent HIV reservoirs.
  • Daphnetoxin: Exhibits cytotoxic properties against various cancer cell lines.
  • Tetradecanoylphorbol 13-acetate: A potent tumor promoter with significant biological activity.

Comparison Table

CompoundBiological ActivityUnique Features
Trigonothyrin DAnti-HIVSpecific receptor interactions
ProstratinHIV reservoir activationActivates latent HIV reservoirs
DaphnetoxinCytotoxicity against cancer cellsPotent cytotoxic agent
Tetradecanoylphorbol 13-acetateTumor promotionStrong tumor-promoting activity

Trigonothyrin D's uniqueness lies in its specific receptor interactions and potential applications in antiviral and anticancer therapies, distinguishing it from other similar compounds within the daphnane diterpenoid class .

XLogP3

3.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

714.28875614 g/mol

Monoisotopic Mass

714.28875614 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-10-2024

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